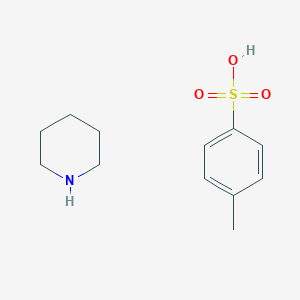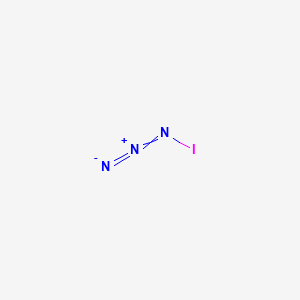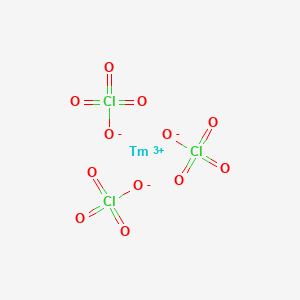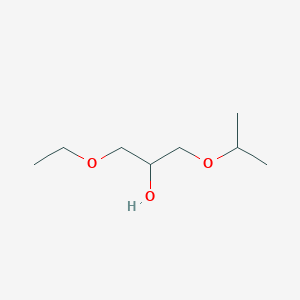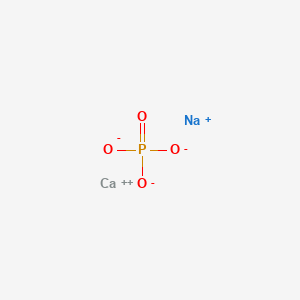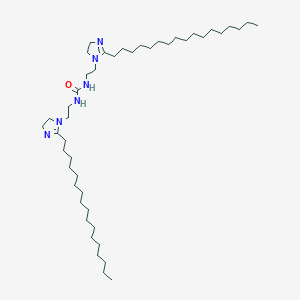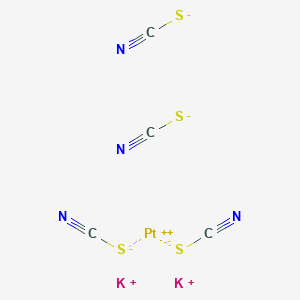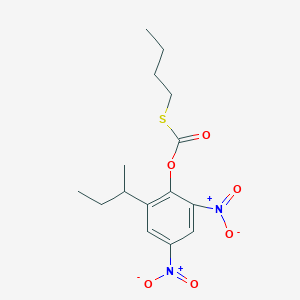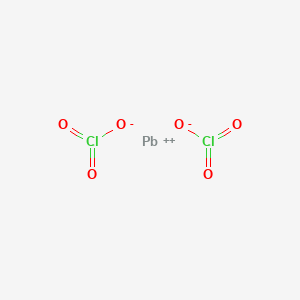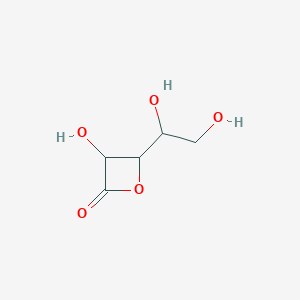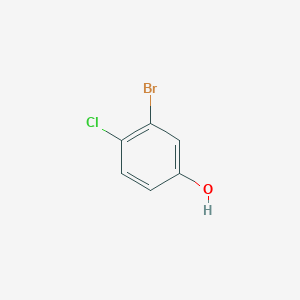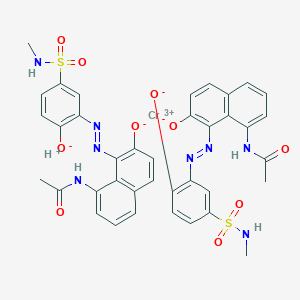
Acid Black 60
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Black 60 is a complex chemical compound often used as a dye or marker reagent. It typically appears as red to orange crystals or powder and is relatively stable under dry conditions .
Métodos De Preparación
The synthesis of Acid Black 60 involves several steps:
Diazotization: The process begins with the diazotization of 3-amino-4-hydroxy-N-methylbenzenesulfonamide.
Coupling Reaction: The diazonium salt formed is then coupled with N-(7-hydroxy-1-naphthyl)acetamide.
Complexation: The resulting azo compound is complexed with chromate to form the final product.
Análisis De Reacciones Químicas
Acid Black 60 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: The compound can be reduced, often resulting in the breakdown of the azo linkage.
Substitution: It can undergo substitution reactions, particularly at the sulfonyl or hydroxyl groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical analyses and as an indicator in titrations.
Biology: Employed in staining biological samples for microscopic examination.
Medicine: Utilized in certain diagnostic tests due to its ability to bind to specific biological molecules.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Mecanismo De Acción
The mechanism of action of Acid Black 60 involves its ability to form stable complexes with various substrates. The chromate ion plays a crucial role in the compound’s reactivity, facilitating electron transfer processes and enabling the compound to act as an effective dye or marker .
Comparación Con Compuestos Similares
Acid Black 60 is unique due to its specific structure and properties. Similar compounds include:
Chromate(1-), bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)carbonyl)amino)sulfonyl)phenyl)azo)-2-naphthalenyl)acetamidato(2-), sodium: Used similarly as a dye and marker reagent.
Neutral Grey 2BL: Another dye with similar applications but different chemical structure.
These compounds share some functional similarities but differ in their specific chemical structures and reactivity profiles.
Propiedades
Número CAS |
12218-95-0 |
|---|---|
Fórmula molecular |
C38H32CrN8O10S2.H C38H33CrN8O10S2 |
Peso molecular |
877.8 g/mol |
Nombre IUPAC |
8-acetamido-1-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;chromium(3+);hydron |
InChI |
InChI=1S/2C19H18N4O5S.Cr/c2*1-11(24)21-14-5-3-4-12-6-8-17(26)19(18(12)14)23-22-15-10-13(7-9-16(15)25)29(27,28)20-2;/h2*3-10,20,25-26H,1-2H3,(H,21,24);/q;;+3/p-3 |
Clave InChI |
XPUNXSYBPVFQCG-UHFFFAOYSA-K |
SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |
SMILES canónico |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |
| 12218-95-0 | |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


